Furan, 2,5-diisocyanato-
Overview
Description
Furan, 2,5-diisocyanato- is a chemical compound with the molecular formula C6H2N2O3. It is a derivative of furan, a heterocyclic organic compound characterized by a ring structure composed of one oxygen and four carbon atoms. Furan derivatives, including Furan, 2,5-diisocyanato-, have gained significant attention due to their diverse applications in various fields such as chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Furan, 2,5-diisocyanato- can be synthesized through various methods. One common approach involves the reaction of furan derivatives with isocyanate reagents. For instance, the synthesis of Furan, 2,5-diisocyanato- from 5-hydroxymethylfurfural involves several steps, including the formation of methyl furan-2,5-dimethylene dicarbamate (FDC) using 2,5-bis(aminomethyl)furan (BAF) and dimethyl carbonate (DMC), followed by selective hydrogenation and catalytic decomposition .
Industrial Production Methods: Industrial production of Furan, 2,5-diisocyanato- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts such as palladium on alumina (Pd/γ-Al2O3) and sodium methoxide (CH3ONa) has been reported to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: Furan, 2,5-diisocyanato- undergoes various chemical reactions, including:
Oxidation: Conversion to furan-2,5-dicarboxylic acid (2,5-FDCA) under specific conditions.
Reduction: Selective hydrogenation to form tetrahydrofuran derivatives.
Substitution: Reaction with nucleophiles to form substituted furan derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H2) are commonly used.
Substitution: Nucleophiles such as amines and alcohols are used under mild conditions.
Major Products:
Oxidation: Furan-2,5-dicarboxylic acid (2,5-FDCA).
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
Furan, 2,5-diisocyanato- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Furan, 2,5-diisocyanato- involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit enzymes such as α-glucosidase, which plays a role in carbohydrate metabolism . The compound’s reactivity is influenced by its electrophilic nature, allowing it to form covalent bonds with nucleophilic sites on target molecules .
Comparison with Similar Compounds
2,5-Furandicarboxylic acid (2,5-FDCA): A furan derivative used as a monomer for the production of bio-based polymers.
2,5-Dimethylfuran (2,5-DMF): A furan derivative used as a biofuel and chemical intermediate.
Uniqueness: Furan, 2,5-diisocyanato- is unique due to its dual isocyanate functional groups, which make it highly reactive and versatile for various chemical transformations.
Properties
IUPAC Name |
2,5-diisocyanatofuran | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2N2O3/c9-3-7-5-1-2-6(11-5)8-4-10/h1-2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBXUEXVEWBJHNK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)N=C=O)N=C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20558492 | |
Record name | 2,5-Diisocyanatofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20558492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93289-70-4 | |
Record name | 2,5-Diisocyanatofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20558492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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